4-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Overview
Description
Preparation Methods
4-Bromo-2-hydroxy-3-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including natural products like pareitropone, denbinobin, and codeine
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 4-Bromo-2-hydroxy-3-methoxybenzaldehyde exerts its effects is primarily through its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds include:
- 2-Bromo-4-hydroxy-3-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
The presence of both hydroxyl and methoxy groups in specific positions on the benzene ring provides distinct properties that are valuable in various synthetic and research contexts .
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-6(9)3-2-5(4-10)7(8)11/h2-4,11H,1H3 |
InChI Key |
GVYJQBBCYHIMOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=O)Br |
Origin of Product |
United States |
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